molecular formula C19H21Cl2N3O3 B10900412 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chloro-2-methylphenyl)amino]butanehydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chloro-2-methylphenyl)amino]butanehydrazide

Cat. No.: B10900412
M. Wt: 410.3 g/mol
InChI Key: RJBPCJBRIWIQAO-LSHDLFTRSA-N
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Description

N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chlorides, hydroxyls, and methoxy groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with butanohydrazide under acidic conditions to form the hydrazone intermediate.

    Substitution Reaction: The hydrazone intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of nitro groups would produce amines.

Scientific Research Applications

N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to a decrease in the proliferation of cancer cells or other biological effects. The pathways involved often include the inhibition of kinase enzymes or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE: is compared with other hydrazone derivatives and compounds with similar functional groups.

    N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE: stands out due to its unique combination of functional groups, which confer specific biological activities not seen in other similar compounds.

Uniqueness

The uniqueness of N’~1~-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLORO-2-METHYLANILINO)BUTANOHYDRAZIDE lies in its ability to interact with multiple biological targets, making it a versatile compound for research in medicinal chemistry and biology.

Properties

Molecular Formula

C19H21Cl2N3O3

Molecular Weight

410.3 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-2-methylanilino)butanamide

InChI

InChI=1S/C19H21Cl2N3O3/c1-4-15(23-16-6-5-13(20)7-11(16)2)19(26)24-22-10-12-8-14(21)18(25)17(9-12)27-3/h5-10,15,23,25H,4H2,1-3H3,(H,24,26)/b22-10+

InChI Key

RJBPCJBRIWIQAO-LSHDLFTRSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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